molecular formula C17H15BrN2O2 B3606206 3-(3-bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole

3-(3-bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B3606206
M. Wt: 359.2 g/mol
InChI Key: QDGSQNDAJAIWOD-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Properties

IUPAC Name

3-(3-bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-11-6-7-12(2)15(8-11)21-10-16-19-17(20-22-16)13-4-3-5-14(18)9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGSQNDAJAIWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with 2,5-dimethylphenoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The oxadiazole ring can be involved in redox reactions under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can modify the oxadiazole ring or the phenyl substituents.

Scientific Research Applications

3-(3-bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

    Materials Science: Application in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
  • 3-(3-fluorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
  • 3-(3-methylphenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole

Uniqueness

3-(3-bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(3-bromophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole

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